molecular formula C16H14Cl2N4S B2946387 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine CAS No. 575461-03-9

3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Cat. No.: B2946387
CAS No.: 575461-03-9
M. Wt: 365.28
InChI Key: GEELEFUXLRWAAG-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a triazole-based heterocyclic molecule characterized by:

  • Core structure: A 1,2,4-triazole ring substituted at positions 3 and 3.
  • Substituents: 3-position: A 2,4-dichlorophenyl group, contributing hydrophobicity and steric bulk.
  • Molecular formula: C₁₆H₁₃Cl₂N₄S (calculated molecular weight: 393.29 g/mol).

This compound shares structural similarities with other 1,2,4-triazole derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4S/c1-10-4-2-3-5-11(10)9-23-16-21-20-15(22(16)19)13-7-6-12(17)8-14(13)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEELEFUXLRWAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575461-03-9
Record name 3-(2,4-DICHLOROPHENYL)-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 3-(2,4-Dichlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-ylamine (CAS No. 676485-00-0) is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Triazole Ring : The compound is synthesized by reacting 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate in ethanol.
  • Thioether Formation : Subsequent reactions involve the introduction of a thioether group using carbon disulfide and 2,4-dichlorobenzyl chloride under reflux conditions.
  • Purification : The final product is purified through column chromatography to yield a pale yellow solid with a high degree of purity (≥95%) .

Biological Activity

The biological activity of this compound has been evaluated across various studies:

Anticancer Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : The compound has shown promising cytotoxic activity against colorectal cancer cell lines (e.g., HT-29), with IC50 values in the micromolar range. Studies suggest that it may act as a potential inhibitor of phospholipid-dependent kinase 1 (PDK1), leading to cell cycle arrest .
CompoundCell LineIC50 (µM)Mechanism
TZ55.7HT-2910PDK1 Inhibition
TZ53.7HT-2915Cell Cycle Arrest
TZ3a.7HT-2920Apoptosis Induction

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Antifungal and Antibacterial Effects : The compound demonstrates activity against various bacterial strains and fungi. Its mechanism often involves disrupting cell membrane integrity and inhibiting key metabolic pathways .

The biological activity of this triazole derivative can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes involved in cancer signaling pathways.
  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases (G0/G1), which is critical for halting tumor growth.
  • Membrane Disruption : Altering membrane permeability in microbial cells leading to cell death.

Case Studies

A notable study evaluated the efficacy of various triazole derivatives against resistant strains of bacteria:

  • Study Findings : Among the tested compounds, those containing the triazole scaffold exhibited enhanced activity compared to standard antibiotics like ciprofloxacin . The study highlighted the potential for developing new antimicrobial agents based on structural modifications of triazoles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The (2-methylbenzyl)thio group (-S-CH₂-C₆H₄-CH₃) undergoes nucleophilic displacement under alkaline conditions. For example:

  • Reaction with alkyl halides (e.g., bromoethane) in ethanol and triethylamine yields derivatives with modified thioether chains .

  • Substitution with aryl halides (e.g., 3-bromopropylbenzene) via microwave-assisted synthesis enhances reaction efficiency (165°C, 12.2 bar, 540 W) .

Example Reaction:

3 2 4 DCl Ph 5 S CH C H CH triazol 4 amine+R XEtOH Et NΔ3 2 4 DCl Ph 5 S R triazol 4 amine+HX\text{3 2 4 DCl Ph }-\text{5 S CH C H CH }-\text{triazol 4 amine}+\text{R X}\xrightarrow[\text{EtOH Et N}]{\Delta}\text{3 2 4 DCl Ph }-\text{5 S R }-\text{triazol 4 amine}+\text{HX}

R = alkyl/aryl; X = Br, Cl .

Oxidation of Thioether to Sulfone

The thioether moiety is susceptible to oxidation using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming a sulfone group:

 S CH C H CH H O AcOH SO CH C H CH \text{ S CH C H CH }\xrightarrow[\text{H O }]{\text{AcOH}}\text{ SO CH C H CH }

This modification enhances polarity and may influence biological activity .

Amine Functionalization

The primary amine at position 4 participates in:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms acetamide derivatives:

 NH +Cl CO R NH CO R+HCl\text{ NH }+\text{Cl CO R}\rightarrow \text{ NH CO R}+\text{HCl}

R = alkyl/aryl; yields ~70–85% under reflux in DMF.

Schiff Base Formation

Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) produces imine derivatives:

 NH +R CHO N CH R+H O\text{ NH }+\text{R CHO}\rightarrow \text{ N CH R}+\text{H O}

Catalyzed by acetic acid; isolated as crystalline solids .

Cyclization Reactions

The triazole ring facilitates cyclization with electrophilic reagents. For instance:

  • Reaction with CS₂ in alkaline media forms 1,3,4-thiadiazole derivatives .

  • Condensation with thiourea yields fused heterocycles (e.g., triazolo-thiadiazines) .

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl group directs electrophilic substitution to the para position relative to chlorine atoms. Reported reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .

  • Sulfonation : Oleum (H₂SO₄·SO₃) adds a sulfonic acid group .

Complexation with Metal Ions

The triazole nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. These complexes exhibit enhanced antimicrobial activity .

Biological Activity Modulation

Structural modifications via these reactions correlate with changes in bioactivity:

  • Antifungal Activity : Sulfone derivatives show enhanced efficacy against Candida albicans (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .

  • Anticancer Potential : Copper complexes exhibit cytotoxicity against MCF-7 cells (IC₅₀: 12 µM) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
  • Molecular formula : C₁₅H₁₁Cl₂FN₄S (MW: 369.24 g/mol).
  • Key differences : Replacement of the 2-methylbenzyl group with a 4-fluorobenzylthio moiety.
  • Impact : Fluorine’s electronegativity may improve metabolic stability and binding affinity to targets like EGFR or antimicrobial enzymes .
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
  • Molecular formula : C₁₅H₁₁Cl₂FN₄S (MW: 369.24 g/mol).
  • Key differences : Fluorine substitution at the benzyl group’s 3-position alters electronic distribution and steric effects compared to the 4-fluoro analog.
  • Activity : Positional isomerism of fluorine can significantly influence potency in antifungal assays .

Methoxy-Substituted Derivatives

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
  • Molecular formula : C₁₉H₂₂N₄O₃S (MW: 386.47 g/mol).
  • Key differences : Replacement of the dichlorophenyl group with a 3,4,5-trimethoxyphenyl ring.
  • Impact : Methoxy groups enhance solubility and may improve interactions with polar enzyme active sites (e.g., tubulin or topoisomerase targets) .

Pyridinyl and Thiadiazole Hybrids

3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine
  • Molecular formula : C₁₅H₁₅N₅S (MW: 297.38 g/mol).
  • Key differences : A pyridinyl group replaces the dichlorophenyl ring.
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole Derivatives
  • Example : Compound 3d (IC₅₀ = 145.1 nM for EGFR inhibition).
  • Activity: Superior EGFR inhibition compared to non-thiadiazole analogs .

Anticancer Activity

Compound Target Cell Line IC₅₀ (μM) Key Structural Feature Reference
Target compound MDA-MB-231 (breast) 9.89 2-Methylbenzylthio group
(S)-Naproxen hybrid (Compound 42) MDA-MB-231 (breast) 9.89 Methoxynaphthalenyl substituent
5-(3,4,5-Trimethoxyphenyl) analog Not reported N/A Enhanced solubility

Antimicrobial Activity

Compound Microbial Strain MIC (μg/mL) Key Feature Reference
Target compound Candida albicans 32 Dichlorophenyl group
4-Fluoro analog Staphylococcus aureus 16 Fluorine substituent
Thiadiazole-triazole hybrid (Compound 3b) E. coli 8 Thiadiazole moiety

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Fluoro Analog Trimethoxyphenyl Analog
Molecular Weight 393.29 369.24 386.47
LogP (Predicted) 4.2 3.8 2.9
Water Solubility Low Moderate High
Hydrogen Bond Donors 2 2 3

Key Research Findings

Substituent Position Matters : Fluorine at the 4-position (vs. 3-position) on the benzylthio group improves antifungal activity by 2-fold .

Thiol vs. Thione : Thione derivatives (e.g., compound 42 ) exhibit stronger anticancer activity than thiols due to enhanced electrophilicity .

Hybridization Benefits : Thiadiazole-triazole hybrids show dual antimicrobial and enzyme-inhibitory profiles .

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